An In-Depth Technical Guide to 4-Bromo-6-(cyclopropylmethyl)pyrimidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-6-(cyclopropylmethyl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of modern medicinal chemistry is continually shaped by the emergence of novel heterocyclic scaffolds that offer unique structural and electronic properties. Among these, pyrimidine derivatives hold a privileged position, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of 4-Bromo-6-(cyclopropylmethyl)pyrimidine, a versatile building block with significant potential in drug discovery and development. We will delve into its core chemical properties, explore plausible synthetic routes, and discuss its reactivity, providing a foundation for its strategic application in the synthesis of complex, biologically active molecules.
Core Chemical and Physical Properties
4-Bromo-6-(cyclopropylmethyl)pyrimidine is a substituted pyrimidine characterized by the presence of a reactive bromine atom at the 4-position and a cyclopropylmethyl group at the 6-position. These features impart a unique combination of reactivity and structural rigidity, making it an attractive starting material for library synthesis and lead optimization.
| Property | Value | Source |
| CAS Number | 2091217-82-0 | [1] |
| Molecular Formula | C₈H₉BrN₂ | [2] |
| Molecular Weight | 213.08 g/mol | Inferred from molecular formula |
| Appearance | Likely a pale-yellow to brown solid or semi-solid | [3] (by analogy) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
Strategic Synthesis of 4-Bromo-6-(cyclopropylmethyl)pyrimidine
A definitive, published experimental protocol for the synthesis of 4-Bromo-6-(cyclopropylmethyl)pyrimidine could not be located in the current literature. However, based on established methodologies for the synthesis of 4-bromopyrimidines, a plausible and efficient synthetic route can be proposed. The most common approach involves the bromination of a corresponding pyrimidin-4-one precursor.
Proposed Synthetic Pathway
The synthesis would likely commence with the construction of the 6-(cyclopropylmethyl)pyrimidin-4-one ring system, followed by a bromination step.
Figure 1: Proposed two-step synthesis of 4-Bromo-6-(cyclopropylmethyl)pyrimidine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-(cyclopropylmethyl)pyrimidin-4-one
This step would likely involve a condensation reaction. While various methods exist for pyrimidine synthesis, a common approach is the reaction of a β-ketoester or a related three-carbon component with an amidine or urea derivative.[4] For this specific target, the reaction of cyclopropylacetonitrile with formamide in the presence of a suitable base would be a logical starting point.
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Reaction Setup: To a solution of sodium ethoxide in ethanol, add cyclopropylacetonitrile.
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Reagent Addition: Slowly add formamide to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid). The product can be isolated by filtration or extraction.
Step 2: Synthesis of 4-Bromo-6-(cyclopropylmethyl)pyrimidine
The conversion of the pyrimidin-4-one to the 4-bromopyrimidine is a standard transformation.
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Reaction Setup: Suspend the 6-(cyclopropylmethyl)pyrimidin-4-one in a suitable solvent, such as acetonitrile.
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Reagent Addition: Add phosphorus oxybromide (POBr₃) portion-wise to the suspension at a controlled temperature.
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Reaction Conditions: Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).
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Work-up: Carefully quench the reaction mixture by pouring it onto ice. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
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Purification: The crude product can be purified by column chromatography on silica gel.
Reactivity and Synthetic Utility
The chemical reactivity of 4-Bromo-6-(cyclopropylmethyl)pyrimidine is dominated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing pyrimidine nitrogens. This makes the bromine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
Figure 2: Key reactivity pathways of 4-Bromo-6-(cyclopropylmethyl)pyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C4 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is typically carried out in the presence of a base to neutralize the HBr formed. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[5]
Experimental Protocol: General Procedure for SNAr with an Amine
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Reaction Setup: Dissolve 4-Bromo-6-(cyclopropylmethyl)pyrimidine and the desired amine (1.1-1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or LC-MS.
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Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The crude product can then be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is also an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions.[6][7] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized pyrimidines.
Experimental Protocol: General Procedure for Suzuki Coupling
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Reaction Setup: In a reaction vessel, combine 4-Bromo-6-(cyclopropylmethyl)pyrimidine, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C until the starting material is consumed.
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Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-Bromo-6-(cyclopropylmethyl)pyrimidine are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the cyclopropylmethyl group.
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Pyrimidine Protons: Two singlets or doublets in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the bromine and cyclopropylmethyl groups.
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Cyclopropylmethyl Protons:
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A multiplet for the methine proton of the cyclopropyl group (CH).
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Two multiplets for the diastereotopic methylene protons of the cyclopropyl group (CH₂).
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A doublet for the methylene protons attached to the pyrimidine ring (-CH₂-pyrimidine). The protons of the cyclopropyl group typically appear in the upfield region (δ 0.2-1.5 ppm).[8]
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13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework.
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Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring will appear in the range of δ 110-170 ppm. The carbon attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity.
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Cyclopropylmethyl Carbons:
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A signal for the methine carbon of the cyclopropyl group.
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A signal for the methylene carbons of the cyclopropyl group.
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A signal for the methylene carbon attached to the pyrimidine ring.
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Mass Spectrometry
The mass spectrum (electron ionization, EI) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the cyclopropylmethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorptions for:
-
C-H stretching of the aromatic and aliphatic groups.
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C=N and C=C stretching vibrations of the pyrimidine ring (around 1450–1600 cm⁻¹).[9]
-
C-Br stretching vibration (in the fingerprint region).
Applications in Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. The ability to functionalize the 4-position of 4-Bromo-6-(cyclopropylmethyl)pyrimidine through SNAr and cross-coupling reactions makes it a valuable intermediate for the synthesis of libraries of compounds for screening against various biological targets. The cyclopropylmethyl group can provide favorable metabolic stability and conformational constraint, which are often desirable properties in drug candidates.
Safety and Handling
Based on hazard classifications for similar compounds, 4-Bromo-6-(cyclopropylmethyl)pyrimidine should be handled with care. It is likely to be harmful if swallowed, and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Bromo-6-(cyclopropylmethyl)pyrimidine represents a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its strategic combination of a reactive bromine handle and a metabolically stable cyclopropylmethyl group provides medicinal chemists with a powerful tool for generating molecular diversity. While specific experimental data for this compound remains to be published, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and its potential applications based on established chemical principles and data from analogous structures.
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